molecular formula C19H21N3O4S B3310641 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 946212-17-5

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B3310641
CAS RN: 946212-17-5
M. Wt: 387.5 g/mol
InChI Key: OIONDFNCSGXKRU-UHFFFAOYSA-N
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Description

The compound you mentioned contains a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . It is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .


Synthesis Analysis

Furan can be synthesized from a variety of methods. One common method is the Paal-Knorr Furan Synthesis . This method involves the cyclization of 1,4-diketones to give furan .


Molecular Structure Analysis

The molecular structure of furan consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom . The aromaticity gives furan its stability, although it is less aromatic than benzene .


Chemical Reactions Analysis

Furan can undergo a variety of chemical reactions. For example, it can be oxidized to produce maleic anhydride . It can also participate in Diels-Alder reactions due to the presence of conjugated double bonds .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid . It is soluble in common organic solvents, including alcohol, ether, and acetone .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .

Cytotoxic Effects

Some furan derivatives have been found to have different cytotoxic effects toward lung carcinoma .

Organic Chemistry and Medicinal Chemistry

Furan derivatives can be made in numerous ways and have numerous structural reactions, offering a wide range of prospects in the field of organic chemistry and medicinal chemistry .

Biodegradable Film Products

The compound “F2341-0010” is one of the biodegradable film products. It is basically a compound of biodegradable, aliphatic-aromatic copolyester ecoflex® F and a small amount of polylactic acid (PLA) .

Packaging and Insulation

This grade of “F2341-0010” is specifically engineered for foam applications, including packaging and insulation . It provides excellent cushioning and protection while being fully compostable, making it a prime choice for sustainable packaging solutions that require thermal and shock resistance .

Root Growth-Inhibitory Activity

Some N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides have been found to have root growth-inhibitory activity .

Furan Platform Chemicals

Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications . They are used in the manufacture of various compounds that can be economically synthesized from biomass .

Safety and Hazards

Furan is flammable and can form explosive mixtures with air . It is also toxic and may be carcinogenic in humans .

Future Directions

The use of furan and its derivatives is a growing field, particularly in the development of new pharmaceuticals and materials . Future research will likely focus on developing new synthetic methods and exploring new applications for these compounds .

properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-13-11-15(3)18(12-14(13)2)27(24,25)20-8-9-22-19(23)7-6-16(21-22)17-5-4-10-26-17/h4-7,10-12,20H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIONDFNCSGXKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
Reactant of Route 2
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N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
Reactant of Route 3
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N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
Reactant of Route 4
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N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
Reactant of Route 5
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
Reactant of Route 6
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

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